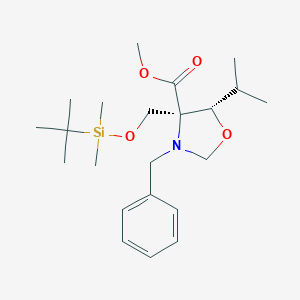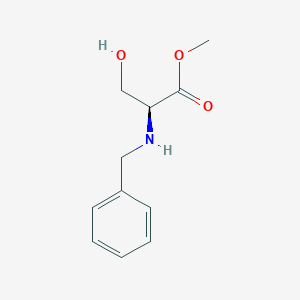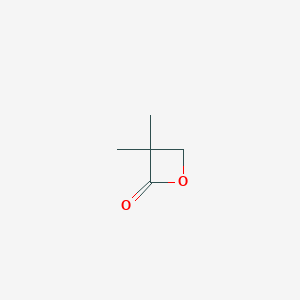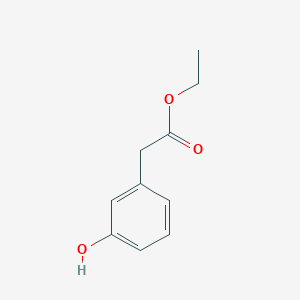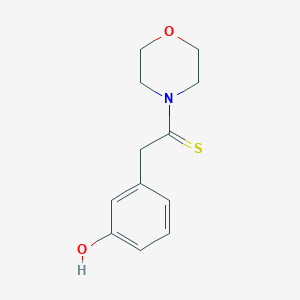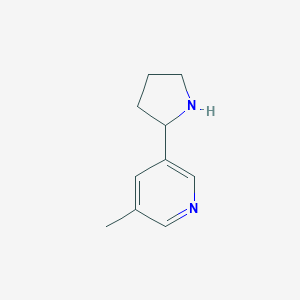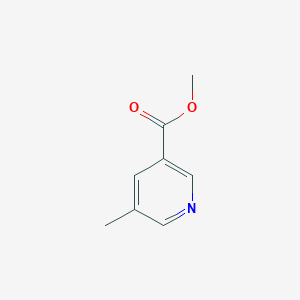
Oxcarbazepin-D4 (Haupt)
Übersicht
Beschreibung
Oxcarbazepine-D4 (Major) is a synthetic anticonvulsant drug developed by Hoffmann-La Roche and approved by the US Food and Drug Administration (FDA) in 2002. It is a derivative of carbamazepine, a commonly used anticonvulsant, and has a higher bioavailability than its parent compound. Oxcarbazepine-D4 (Major) has been found to be effective in the treatment of partial seizures with or without secondary generalization, and is also used to treat trigeminal neuralgia and bipolar disorder.
Wissenschaftliche Forschungsanwendungen
Neuroprotektion bei ischämischen Insulten
Untersuchungen mit Tiermodellen für ischämische Insulte haben gezeigt, dass Oxcarbazepin, ein Carbamazepin-Analogon und eines der Antikonvulsiva, neuroprotektive Wirkungen gegen Hirn- oder Vorderhirnschäden zeigt, die durch Ischämie und Reperfusion induziert werden . Dies deutet darauf hin, dass Oxcarbazepin-D4 (Haupt) in der Forschung im Zusammenhang mit Neuroprotektion bei ischämischen Insulten verwendet werden könnte.
Schutz vor Kleinhirnverletzungen
Es wurde festgestellt, dass Oxcarbazepin Purkinje-Zellen des Kleinhirns vor Ischämie- und Reperfusionsverletzungen schützt, die durch Herzstillstand durch Abschwächung von oxidativem Stress induziert werden . Dies deutet darauf hin, dass Oxcarbazepin-D4 (Haupt) in der Forschung im Bereich des Schutzes vor Kleinhirnverletzungen eingesetzt werden könnte.
Behandlung von Epilepsie
Oxcarbazepin wird häufig bei der Behandlung von Epilepsie eingesetzt . Es wurde berichtet, dass es spannungsabhängige Natriumkanäle moduliert . Daher könnte Oxcarbazepin-D4 (Haupt) in der Forschung im Zusammenhang mit der Behandlung von Epilepsie verwendet werden.
Neuroprotektion im Hippocampus
Eine Studie untersuchte die neuroprotektive Wirkung von Oxcarbazepin im Hippocampus nach transitorischer Ischämie bei Rennmäusen . Die Vor- und Nachbehandlung mit Oxcarbazepin schützte die Pyramidenzellen des Cornu Ammonis 1-Unterfeldes vor transitorischen ischämischen Schäden . Dies deutet darauf hin, dass Oxcarbazepin-D4 (Haupt) in der Forschung im Zusammenhang mit Neuroprotektion im Hippocampus eingesetzt werden könnte.
Reaktion von Astrozyten und Mikroglia
Es wurde festgestellt, dass Oxcarbazepin die Reaktion von Astrozyten und Mikroglia beeinflusst . Dies deutet darauf hin, dass Oxcarbazepin-D4 (Haupt) in der Forschung im Bereich der Reaktion von Astrozyten und Mikroglia eingesetzt werden könnte.
Arzneimittel-Abgabesysteme
Oxcarbazepin wurde bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt . Die Freisetzung von Oxcarbazepin wurde verlängert und erreichte nach 6 Stunden 47,1 % und nach 24 Stunden 55 % . Dies deutet darauf hin, dass Oxcarbazepin-D4 (Haupt) in der Forschung im Zusammenhang mit Arzneimittel-Abgabesystemen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Oxcarbazepine-D4, like its parent compound Oxcarbazepine, primarily targets voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which is fundamental to the functioning of the nervous system .
Mode of Action
Oxcarbazepine-D4 exerts its action by blocking voltage-sensitive sodium channels . This leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
It is known that the drug and its active metabolite, mhd, block voltage-sensitive sodium channels, thereby stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Pharmacokinetics
Oxcarbazepine is extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD); MHD undergoes further metabolism via glucuronide conjugation . The drug is excreted in urine (95%, <1% as unchanged oxcarbazepine, 27% as unchanged MHD, 49% as MHD glucuronides, 3% as DHD (inactive), and 13% as conjugate of oxcarbazepine and MHD); feces (<4%) .
Result of Action
The primary result of Oxcarbazepine-D4’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .
Action Environment
The action, efficacy, and stability of Oxcarbazepine-D4 can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, estimated glomerular filtration rate (eGFR), and genotype, can significantly influence the clearance of MHD, the active metabolite of Oxcarbazepine .
Safety and Hazards
Oxcarbazepine-D4 (Major) should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . If eye irritation persists, medical advice or attention should be sought . It should be stored in a well-ventilated place and kept cool .
Relevant Papers The paper “Current role of carbamazepine and oxcarbazepine in the management of epilepsy” provides guidance on the optimal use of these two drugs in clinical practice, including in children, the elderly, and in pregnancy . Another paper “Overview of the Clinical Pharmacokinetics of Oxcarbazepine” provides insights into the pharmacokinetics of Oxcarbazepine .
Biochemische Analyse
Biochemical Properties
Oxcarbazepine-D4 (Major) exerts its effects primarily through its interactions with voltage-dependent sodium channels in the brain . It is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, monohydroxy derivative (MHD), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases .
Cellular Effects
Oxcarbazepine-D4 (Major) has been shown to significantly inhibit the growth of glioblastoma cell lines and induce apoptosis or G2/M arrest in these cells . It exerts its antiepileptic activity by blocking voltage-dependent sodium channels in the brain, thereby inhibiting abnormal electrical activity .
Molecular Mechanism
The molecular mechanism of action of Oxcarbazepine-D4 (Major) involves the inhibition of voltage-dependent sodium channels . This action stabilizes hyper-excited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses .
Temporal Effects in Laboratory Settings
The effects of Oxcarbazepine-D4 (Major) can change over time in laboratory settings . For instance, two weeks of Oxcarbazepine treatment resulted in a significant reduction in the anticonvulsant and neurotoxic effects of the drug . This suggests that chronic treatment with Oxcarbazepine may result in the development of tolerance to its effects .
Dosage Effects in Animal Models
The effects of Oxcarbazepine-D4 (Major) can vary with different dosages in animal models . For example, in humans, the dosage of Oxcarbazepine ranges from 150–1200 mg per 24 h, with a maximum dosage of 2400 mg per 24 h . A method of dose translation from animals to humans is available, utilizing the body surface normalization method .
Metabolic Pathways
Oxcarbazepine-D4 (Major) is metabolized in the liver to its active metabolite, MHD, by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .
Transport and Distribution
After oral administration, Oxcarbazepine is rapidly absorbed and distributed within the body . It is then reduced to its active metabolite, MHD, in the liver . The volume of distribution of MHD is 0.75 L/kg .
Subcellular Localization
The subcellular localization of Oxcarbazepine-D4 (Major) is not explicitly reported in the literature. Given that it interacts with voltage-dependent sodium channels, it is likely to be localized in the cell membrane where these channels are present
Eigenschaften
IUPAC Name |
1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-DNZPNURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649424 | |
| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-71-4 | |
| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)
